5-碘-2-丁氧烟酸

描述

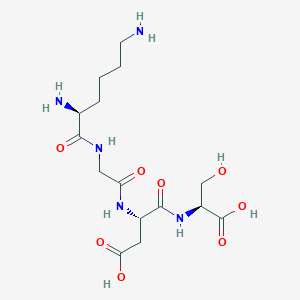

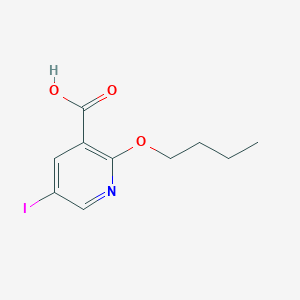

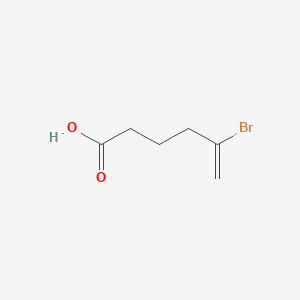

5-Iodo-2-butoxynicotinic acid is a chemical compound with the molecular formula C10H12INO3 . It is used in various applications, including as an intermediate in pharmaceutical research .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2-butoxynicotinic acid consists of a pyridine ring with an iodine atom and a butoxy group attached to it . The exact arrangement of these groups can significantly influence the compound’s properties .Chemical Reactions Analysis

While specific chemical reactions involving 5-Iodo-2-butoxynicotinic acid are not available, the compound likely participates in various chemical reactions due to its functional groups .科学研究应用

1. 抗病毒活性

5-碘-2-丁氧烟酸及其衍生物表现出显着的抗病毒活性。例如,Perkins 等人 (1962) 证实了衍生物 5-碘-2'-脱氧尿苷 (IUDR) 在治疗兔眼单纯疱疹中的疗效。已证明该衍生物可抑制 DNA 生物合成并整合到 DNA 中,取代胸腺嘧啶 5'-磷酸 (Perkins 等人,1962).

2. 烟碱乙酰胆碱受体的放射性配体

5-[125I]碘-3-(2(S)-氮杂环丙基甲氧基)吡啶,一种与 5-碘-2-丁氧烟酸相关的化合物,已被合成作为烟碱乙酰胆碱受体的放射性配体。Horti 等人 (1999) 发现它以高亲和力和特异性标记这些受体,表明其在 SPECT 成像中的潜在用途 (Horti 等人,1999).

3. 肿瘤放射性和 DNA 代谢

Dethlefsen (1969) 报告说,5-碘-2'-脱氧尿苷可用于索引小鼠乳腺肿瘤中的 DNA 代谢,证明其在癌症研究和治疗中的应用 (Dethlefsen,1969).

4. 增强眼部转运以进行抗病毒治疗

Narurkar 和 Mitra (1989) 合成了 5-碘-2'-脱氧尿苷的脂肪族 5'-酯,以潜在用于治疗深部眼部感染。他们发现这些酯类通过角膜的渗透性与其碳链长度之间存在关系,突出了该化合物在眼药学中的相关性 (Narurkar 和 Mitra,1989).

5. 抗病毒活性的分子基础

与 5-碘-2-丁氧烟酸相关的 5-碘-2'-脱氧尿苷的抗病毒活性可能归因于其分子结构。Camerman 和 Trotter (1964) 确定了其晶体和分子结构,注意到一种可能成为其抗病毒特性的基础的不寻常键合 (Camerman 和 Trotter,1964).

未来方向

属性

IUPAC Name |

2-butoxy-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO3/c1-2-3-4-15-9-8(10(13)14)5-7(11)6-12-9/h5-6H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODXSVXXWPBSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=N1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468598 | |

| Record name | 5-iodo-2-butoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-butoxynicotinic acid | |

CAS RN |

334490-71-0 | |

| Record name | 5-iodo-2-butoxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)

![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)